6-(3,5-Dichlorophenyl)nicotinic acid
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Overview
Description
6-(3,5-Dichlorophenyl)nicotinic acid is a useful research compound. Its molecular formula is C12H7Cl2NO2 and its molecular weight is 268.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity and Synthesis
Research has identified derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, exhibiting significant herbicidal activity against various plant species. The synthesis and study of these derivatives have provided valuable insights into their potential use as herbicides, highlighting the relevance of nicotinic acid derivatives in agricultural science. For instance, certain derivatives have shown excellent activity against bentgrass and duckweed, underscoring the potential for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Industrial Production and Green Chemistry
Nicotinic acid's role extends to industrial applications, particularly in the production processes where green chemistry principles are increasingly important. The need for environmentally friendly methods to produce nicotinic acid, given its wide usage in pharmaceuticals, food, and biochemical industries, has led to research on ecological production methods from commercially available raw materials. This research is crucial for reducing environmental impact and aligning with green chemistry objectives (Dawid Lisicki et al., 2022).
Medical and Pharmacological Applications
Nicotinic acid and its derivatives have been explored for their therapeutic potentials in various medical applications. These compounds have been studied for their potential to treat dyslipidemia, cancer, and other conditions through mechanisms that include enzyme inhibition and receptor activation. For instance, 6-substituted nicotinic acid analogs have been investigated for their inhibitory activity against carbonic anhydrase III, highlighting their potential in managing dyslipidemia and cancer progression (Haneen K. Mohammad et al., 2017).
Mechanism of Action
- 6-(3,5-Dichlorophenyl)nicotinic acid primarily interacts with nicotinic cholinergic receptors . These receptors are found in various tissues, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .
- Upon binding to nicotinic receptors, This compound exerts two effects:
- The compound’s downstream effects involve multiple pathways:
Target of Action
Mode of Action
Biochemical Pathways
Properties
IUPAC Name |
6-(3,5-dichlorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUUXDZIZHGFQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647040 |
Source
|
Record name | 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887976-70-7 |
Source
|
Record name | 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.